molecular formula C8H15NO3 B13154424 Methyl 2-(4-aminooxan-3-yl)acetate

Methyl 2-(4-aminooxan-3-yl)acetate

Cat. No.: B13154424
M. Wt: 173.21 g/mol
InChI Key: FKDZUHPKMZCBCK-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminooxan-3-yl)acetate: is a chemical compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . It is a derivative of oxane, featuring an amino group at the 4-position and a methyl ester group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-aminooxan-3-yl)acetate typically involves the reaction of oxane derivatives with appropriate reagents. One common method is the reaction of 4-aminooxane with methyl bromoacetate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-aminooxan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl 2-(4-aminooxan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive amino group.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminooxan-3-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active oxane derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(4-aminooxan-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

Methyl 2-(4-aminooxan-3-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound features an oxan ring, which contributes to its biological activity. The synthesis typically involves the reaction of 4-aminooxan-3-yl derivatives with methyl acetate. The resulting compound can be characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity.

Biological Activity

Antibacterial Activity
Research indicates that derivatives of oxan compounds, including this compound, exhibit significant antibacterial properties. For instance, a study demonstrated that certain oxan derivatives showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like oxacillin .

Anticancer Properties
The oxan ring structure is associated with various anticancer activities. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study highlighted that oxan derivatives could inhibit tumor growth in vivo, suggesting their potential as therapeutic agents against various cancers .

Anti-inflammatory Effects
In addition to antibacterial and anticancer properties, this compound may exhibit anti-inflammatory effects. Research has indicated that compounds containing the oxan moiety can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Studies

  • Study on Antibacterial Activity : A series of experiments assessed the antibacterial efficacy of various oxan derivatives against common bacterial strains. This compound was included in these tests and showed promising results with an MIC value significantly lower than that of control substances .
  • Anticancer Evaluation : In vitro studies involving several cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The compound was found to induce cell cycle arrest at the G1 phase, leading to increased apoptosis rates compared to untreated controls .
  • Inflammation Model : In an animal model of inflammation, this compound was administered to assess its anti-inflammatory effects. Results indicated a marked reduction in edema compared to baseline measurements, supporting its potential use in treating inflammatory conditions .

Research Findings Summary

Property Finding
AntibacterialEffective against Gram-positive bacteria (MIC < control antibiotics)
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
Anti-inflammatoryReduces inflammation in animal models

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-(4-aminooxan-3-yl)acetate

InChI

InChI=1S/C8H15NO3/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6-7H,2-5,9H2,1H3

InChI Key

FKDZUHPKMZCBCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COCCC1N

Origin of Product

United States

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